1-(Difluoromethyl)naphthalene-6-methanol
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Overview
Description
1-(Difluoromethyl)naphthalene-6-methanol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, specifically at the 6th position, with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene-6-methanol using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1-(Difluoromethyl)naphthalene-6-methanol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-6-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions include difluoromethylated naphthalene derivatives, naphthalene aldehydes, and naphthalene carboxylic acids .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-6-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-6-methanol can be compared with other difluoromethylated naphthalene derivatives, such as:
- 1-(Difluoromethyl)naphthalene-5-methanol
- 1-(Difluoromethyl)naphthalene-6-acetonitrile
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[5-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
CRKXWIQPBQSWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)F |
Origin of Product |
United States |
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